N-cyclopentyl-4-fluoro-3-methylaniline
Description
Contextualization within Fluorinated Aniline (B41778) Chemistry
Fluorinated anilines are a class of organic compounds that have a fluorine atom—or multiple fluorine atoms—attached to the aniline ring. The inclusion of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. These characteristics are highly sought after in the development of new materials and pharmaceutical agents.
N-cyclopentyl-4-fluoro-3-methylaniline is situated within this chemical family. The presence of the fluorine atom at the 4-position and a methyl group at the 3-position of the aniline ring influences the reactivity and properties of the amino group. The N-cyclopentyl group further adds to the molecule's steric bulk and lipophilicity.
To better understand the compound, its key chemical data are summarized in the table below.
| Property | Value |
| CAS Number | 1341934-47-1 |
| Molecular Formula | C₁₂H₁₆FN |
| Molecular Weight | 193.26 g/mol |
| SMILES | CC1=CC(NC2CCCC2)=CC=C1F |
| Topological Polar Surface Area | 12.03 Ų |
| LogP | 3.49 |
This data is compiled from publicly available chemical databases. chemscene.com
The starting material for the potential synthesis of this compound, 4-fluoro-3-methylaniline (B1294958), is a solid with a melting point of 34-38 °C. sigmaaldrich.com This precursor is a key building block in its own right and is used in the synthesis of various organic molecules. beilstein-journals.org
Significance in Organic Synthesis Research
While specific, publicly documented research applications for this compound are not widespread, its significance lies in its role as a versatile building block in organic synthesis. Substituted anilines are fundamental components in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.
The synthesis of this compound itself is not explicitly detailed in readily available scientific literature. However, based on general principles of organic chemistry, a common method for its preparation would likely involve the reductive amination of 4-fluoro-3-methylaniline with cyclopentanone. This reaction forms an imine intermediate, which is then reduced to the corresponding secondary amine. Another plausible route is the nucleophilic substitution of a suitable cyclopentyl halide or sulfonate with 4-fluoro-3-methylaniline.
The value of this compound in research is as an intermediate. The secondary amine functionality can undergo a variety of chemical transformations. For instance, it can be acylated, alkylated, or used in coupling reactions to construct larger, more elaborate molecular architectures. The presence and positioning of the fluoro and methyl groups on the aromatic ring can direct further electrophilic aromatic substitution reactions, allowing for the regioselective introduction of other functional groups.
The table below outlines potential research applications for this compound based on the known reactivity of substituted anilines.
| Application Area | Potential Use of this compound |
| Medicinal Chemistry | As a scaffold for the synthesis of bioactive molecules. The fluorinated aniline motif is present in numerous drugs. |
| Materials Science | As a monomer or precursor for the synthesis of specialty polymers and other organic materials. |
| Agrochemicals | As an intermediate in the production of novel herbicides, fungicides, or insecticides. |
The study of compounds like this compound contributes to the broader understanding of structure-activity relationships and provides chemists with new tools for molecular design and synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-cyclopentyl-4-fluoro-3-methylaniline |
InChI |
InChI=1S/C12H16FN/c1-9-8-11(6-7-12(9)13)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 |
InChI Key |
JEFNSKULEIZKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2CCCC2)F |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclopentyl 4 Fluoro 3 Methylaniline and Analogues
Direct Amination and Coupling Reactions
The formation of the bond between the cyclopentyl group and the 4-fluoro-3-methylaniline (B1294958) core can be achieved through several direct approaches. These methods primarily involve the reaction of an aniline (B41778) derivative with a cyclopentyl-containing reagent or the coupling of a suitably functionalized aromatic ring with cyclopentylamine (B150401).
Nucleophilic Substitution Approaches
Nucleophilic aromatic substitution (SNA_r) represents a fundamental strategy for the synthesis of N-arylamines. In this approach, an activated aryl halide or sulfonate undergoes reaction with an amine nucleophile. For the synthesis of N-cyclopentyl-4-fluoro-3-methylaniline, this would typically involve the reaction of a compound like 1,4-difluoro-2-methylbenzene or 4-fluoro-3-methyl-1-halobenzene with cyclopentylamine.
The viability of SNA_r reactions is highly dependent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group is generally required to sufficiently activate the ring towards nucleophilic attack. In the case of 4-fluoro-3-methylaniline precursors, the fluorine atom itself can act as a leaving group, particularly when activated by another strong electron-withdrawing group. However, direct displacement of a fluoride (B91410) ion by an amine is often challenging and may require harsh reaction conditions.
An alternative SNA_r pathway involves the reaction of an aryl halide with a strong amide base, such as sodium amide in liquid ammonia. chemistrysteps.com This reaction often proceeds through a benzyne (B1209423) intermediate. While effective for synthesizing some aniline derivatives, this method can lead to mixtures of regioisomers, which complicates purification.
| Reactants | Conditions | Product | Notes |
| Aryl Halide, Amine | Strong Base (e.g., NaNH2) | Aniline Derivative | Can proceed via benzyne mechanism, potentially leading to isomeric mixtures. chemistrysteps.com |
| Activated Aryl Halide, Amine | Heat, Polar Solvent | N-Substituted Aniline | Requires electron-withdrawing groups on the aryl ring for activation. nih.gov |
Transition-Metal-Catalyzed Coupling Reactions
To overcome the limitations of traditional nucleophilic substitution, transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for C-N bond formation. These methods offer milder reaction conditions, broader substrate scope, and often higher selectivity.
Palladium-catalyzed amination, most notably the Buchwald-Hartwig amination, is a premier method for the synthesis of N-aryl and N-alkyl anilines. This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The catalyst system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand.
The synthesis of this compound via this method would entail the reaction of 4-fluoro-3-methylaniline with a cyclopentyl halide or the coupling of an aryl halide like 1-bromo-4-fluoro-3-methylbenzene with cyclopentylamine. The choice of ligand is critical for the success of the reaction and can influence reaction rates and yields. A variety of phosphine ligands have been developed to facilitate the coupling of different substrate classes.
| Catalyst System | Reactants | Base | Typical Conditions |
| Pd(OAc)₂ / Phosphine Ligand | Aryl Halide, Amine | NaOtBu, K₃PO₄ | Toluene or Dioxane, 80-110 °C |
| Pd₂(dba)₃ / Phosphine Ligand | Aryl Triflate, Amine | Cs₂CO₃ | Toluene or THF, RT to 100 °C |
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type or Chan-Lam reactions, provide a cost-effective alternative to palladium-catalyzed methods. wikipedia.org These reactions have seen a resurgence in interest due to the development of milder and more efficient catalytic systems. nih.gov
The Chan-Lam coupling reaction facilitates the formation of a C-N bond between an aryl boronic acid and an amine. wikipedia.org A key advantage of this method is that it can often be performed at room temperature and open to the air. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of 4-fluoro-3-methylphenylboronic acid with cyclopentylamine in the presence of a copper catalyst, such as copper(II) acetate, and a base. organic-chemistry.org
The proposed mechanism involves the formation of a copper(II)-amine complex, followed by transmetalation with the boronic acid to form a copper(II)-aryl-amide intermediate. st-andrews.ac.uk Reductive elimination from a transient copper(III) species then yields the desired N-arylamine and a copper(I) species, which is reoxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. wikipedia.orgorganic-chemistry.org
| Copper Source | Reactants | Base/Additive | Conditions |
| Cu(OAc)₂ | Arylboronic Acid, Amine | Pyridine, Et₃N | Room Temperature, Air wikipedia.org |
| CuI | Arylboronic Acid, Amine | K₂CO₃ | Dichloromethane, 60 °C |
The Ullmann condensation is a classical copper-promoted reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.org Traditionally, these reactions required stoichiometric amounts of copper and high temperatures (often exceeding 200 °C) in polar aprotic solvents. wikipedia.orgnih.gov
Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under much milder conditions. nih.gov These improved methods often utilize a copper(I) salt (e.g., CuI) as the catalyst, a base (such as K₂CO₃ or Cs₂CO₃), and often a ligand (like 1,10-phenanthroline (B135089) or an amino acid) to facilitate the coupling. wikipedia.orgresearchgate.net The reaction of 1-iodo-4-fluoro-3-methylbenzene with cyclopentylamine in the presence of a suitable copper catalyst system would be a viable route to this compound.
The mechanism of the Ullmann reaction is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a copper(III)-aryl-halide intermediate. Subsequent reaction with the amine and reductive elimination affords the N-arylamine product and regenerates the copper(I) catalyst. wikipedia.org
| Catalyst/Promoter | Reactants | Base | Typical Conditions |
| CuI / Ligand | Aryl Halide, Amine | K₂CO₃, Cs₂CO₃ | DMF, DMSO, 100-150 °C researchgate.net |
| Copper Powder | Aryl Halide, Amine | K₂CO₃ | NMP, >200 °C (Traditional) wikipedia.org |
Photoredox-Catalyzed Multicomponent Reactions (Petasis Reaction Variants)
A significant advancement in the synthesis of complex amines is the development of photoredox-catalyzed variants of the Petasis reaction. nih.govorganic-chemistry.orgacs.orgvapourtec.com Unlike the traditional two-electron pathway, which is largely limited to unsaturated boronic acids, a redox-neutral approach using photoredox catalysis facilitates the use of a wide array of primary, secondary, and tertiary alkyltrifluoroborates. nih.govacs.org This single-electron transfer (SET) mechanism expands the reaction's scope, allowing for the efficient, one-pot assembly of structurally diverse amines from readily available anilines, aldehydes, and alkyltrifluoroborates or alkyl boronic acids. nih.govresearchgate.net
The process is initiated by a suitable photocatalyst in its excited state, which oxidizes the alkyltrifluoroborate to generate an alkyl radical. nih.gov This radical then participates in the multicomponent coupling. A key advantage of this method is its high step-efficiency and functional group tolerance under mild conditions, often using water as a solvent, which circumvents the need for pre-formed imines. nih.govvapourtec.com This makes the photoredox-catalyzed Petasis reaction a powerful tool for creating libraries of molecules with high molecular complexity, applicable to the synthesis of this compound analogues. nih.govnih.govfigshare.com
Table 1: Features of Traditional vs. Photoredox-Catalyzed Petasis Reaction
| Feature | Traditional Petasis Reaction | Photoredox-Catalyzed Petasis Reaction |
|---|---|---|
| Mechanism | Two-electron, nucleophilic addition | Single-electron transfer (SET), radical-based |
| Boron Reagent Scope | Limited to alkenyl, aryl, alkynyl, allyl, benzyl (B1604629) boronic acids nih.gov | Broad; includes primary, secondary, and tertiary alkyltrifluoroborates and boronic acids nih.govresearchgate.net |
| Key Intermediate | Boron "ate" complex nih.gov | Alkyl radical nih.gov |
| Conditions | Often requires specific solvents and conditions | Mild, often aqueous conditions, visible light irradiation nih.govvapourtec.com |
| Advantages | Well-established for certain substrates | Broader substrate scope, high functional group tolerance, step-efficient nih.govacs.org |
Advanced Functionalization Strategies
The direct functionalization of the aniline core represents a powerful and atom-economical approach to synthesizing substituted aniline derivatives.
C-H Activation/Functionalization in Aniline Synthesis
Metal-catalyzed C-H functionalization has become a cornerstone for the derivatization of anilines, enabling the regioselective introduction of various substituents. thieme-connect.comresearchgate.netresearchgate.net These strategies often rely on directing groups attached to the aniline nitrogen to control the site of functionalization, with a primary focus on the ortho position. thieme-connect.comnih.gov
Palladium and ruthenium are prominent catalysts in these transformations. bath.ac.ukmdpi.comacs.org For instance, palladium-catalyzed ortho-arylation can be achieved using various directing groups, including removable carbamates or cooperating ligands like [2,2'-bipyridin]-6(1H)-one, which can facilitate the reaction even on unprotected anilines by favoring C-C coupling over N-arylation. nih.govnih.govacs.org
Beyond ortho-functionalization, methods for meta- and para-selective C-H activation have been developed. Ruthenium catalysis, in particular, has been instrumental in achieving meta-selectivity. acs.orgnih.gov These reactions can proceed via σ-activation or with the use of specialized directing groups that position the metal catalyst at the remote meta-position. acs.org Such advanced C-H functionalization techniques provide a versatile toolkit for modifying the aromatic ring of aniline precursors, which is essential for synthesizing complex targets like this compound.
Table 2: Examples of Regioselective C-H Functionalization of Aniline Derivatives
| Position | Catalyst System (Example) | Reaction Type | Reference |
|---|---|---|---|
| ortho | Palladium(II) / Carbamate directing group | Arylation with diazonium salts | nih.gov |
| ortho | Palladium / [2,2′-Bipyridin]-6(1H)-one ligand | Arylation of unprotected anilines | nih.govacs.org |
| meta | Ruthenium(II) / Acylated amino acid ligands | tert-Alkylation with removable auxiliaries | acs.org |
| meta | Palladium / Nitrile-based template | Olefination | rsc.org |
Intramolecular Annulation Reactions
Intramolecular annulation reactions provide a powerful strategy for constructing fused heterocyclic systems from aniline derivatives. These reactions create complex, polycyclic structures, such as tetrahydroquinolines, in a single transformation. Recent advancements have utilized visible light and electrochemistry to drive these cyclizations under mild, catalyst-free conditions. rsc.orgnih.govrsc.org
One notable method involves the visible-light-driven annulation between N,N-substituted dialkyl anilines and electron-deficient alkenes. nih.govacs.org This reaction proceeds through the photoexcitation of an electron donor–acceptor (EDA) complex formed between the reactants, leading to the stereoselective synthesis of highly substituted tetrahydroquinolines. nih.gov Another approach uses electrochemical oxidative [4+2] annulation of tertiary anilines and alkenes, offering a metal- and external oxidant-free route to these valuable heterocyclic scaffolds. rsc.orgrsc.org Additionally, transition-metal catalysis, for example with scandium, can achieve formal [3+3] annulation of anilines with allenes or dienes to generate diverse tetrahydroquinoline products. acs.org These methods showcase the utility of aniline frameworks in building molecular complexity through cyclization cascades.
Synthesis of N-Methylated Aromatic Amines from Nitroso Precursors
A selective and efficient method for the synthesis of mono-N-methyl aromatic amines, which are important structural motifs, involves the reaction of aromatic nitroso compounds with methylboronic acid. nih.govnih.govacs.org This transformation is notably promoted by triethylphosphite and proceeds under transition-metal-free conditions, avoiding the need for external bases or reductants. nih.govnih.gov
A key advantage of this methodology is its ability to prevent the common problem of overmethylation, which often plagues traditional N-alkylation methods using primary anilines. nih.gov The reaction tolerates a wide range of functional groups on the aromatic ring of the nitroso precursor, making it a versatile tool for synthesizing various N-methylaniline analogues. nih.govacs.org This approach provides a valuable alternative to classical methods that often require protecting groups or harsh reaction conditions.
Table 3: Synthesis of N-Methylaniline Analogues from Nitroso Precursors
| Nitroso Precursor | N-Methylated Product | Yield (%) | Reference |
|---|---|---|---|
| Nitrosobenzene | N-Methylaniline | 82% | nih.gov |
| 1-Isopropyl-2-nitrosobenzene | 2-Isopropyl-N-methylaniline | 69% | nih.govacs.org |
| 2-Nitroso-1,1′-biphenyl | N-Methyl-[1,1′-biphenyl]-2-amine | 70% | nih.govacs.org |
| 1-Methoxy-4-nitrosobenzene | 4-Methoxy-N-methylaniline | 75% | acs.org |
Synthetic Routes for Related Cycloalkyl-Fluoro-Methylanilines
The synthesis of this compound relies on the availability of the key intermediate, 4-fluoro-3-methylaniline. sigmaaldrich.comsynquestlabs.com This precursor can be prepared through standard aromatic chemistry. A plausible and widely used method for the final N-cyclopentylation step is reductive amination.
This two-step, one-pot process involves the reaction of the primary amine (4-fluoro-3-methylaniline) with a cyclic ketone (cyclopentanone). The initial reaction forms a Schiff base or enamine intermediate, which is then reduced in situ to the desired N-cycloalkylaniline. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly efficient and provides a direct route to the target compound from readily available starting materials.
Table 4: Plausible Synthetic Route for this compound
| Step | Starting Materials | Reaction Type | Product |
|---|---|---|---|
| 1 | 4-Fluoro-3-methylaniline, Cyclopentanone | Condensation (Imine/Enamine formation) | N-(cyclopentylidene)-4-fluoro-3-methylaniline (intermediate) |
| 2 | N-(cyclopentylidene)-4-fluoro-3-methylaniline, Reducing Agent (e.g., NaBH₄) | Reduction | This compound |
Structural Elucidation and Spectroscopic Characterization Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For N-cyclopentyl-4-fluoro-3-methylaniline, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, the methine proton of the cyclopentyl group, the methylene (B1212753) protons of the cyclopentyl group, and the methyl protons.
The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring. The proton ortho to the fluorine atom would be split by the adjacent proton and the fluorine atom, while the other two aromatic protons would also show characteristic splitting based on their coupling with neighboring protons and the fluorine atom.
The N-H proton is expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methine proton on the cyclopentyl ring, being attached to the nitrogen, would be deshielded and appear as a multiplet. The methylene protons of the cyclopentyl ring would likely present as overlapping multiplets in the aliphatic region of the spectrum. The methyl group protons on the aromatic ring would give rise to a singlet.
Predicted ¹H NMR Data (Based on analysis of structurally similar compounds)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Aromatic CH | 6.5 - 7.0 | m | - |
| NH | 3.5 - 4.5 | br s | - |
| Cyclopentyl CH | 3.6 - 3.8 | m | - |
| Aromatic CH₃ | 2.1 - 2.3 | s | - |
| Cyclopentyl CH₂ | 1.4 - 2.1 | m | - |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic carbons, the cyclopentyl carbons, and the methyl carbon.
The carbon atom bearing the fluorine atom (C-4) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) and appear as a doublet. The other aromatic carbons would also show smaller couplings to the fluorine atom. The carbon attached to the nitrogen atom (C-1) would be significantly deshielded. The carbon atoms of the cyclopentyl ring would appear in the aliphatic region, with the methine carbon being more deshielded than the methylene carbons. The methyl carbon would resonate at a characteristic upfield chemical shift.
Predicted ¹³C NMR Data (Based on analysis of structurally similar compounds)
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to F-coupling) |
| Aromatic C-F | 152 - 156 | d |
| Aromatic C-N | 142 - 145 | d |
| Aromatic C-C | 110 - 130 | m |
| Cyclopentyl CH | 53 - 57 | s |
| Cyclopentyl CH₂ | 23 - 34 | s |
| Aromatic CH₃ | 14 - 16 | s |
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the aromatic ring. This signal would likely be a multiplet due to coupling with the ortho and meta protons on the aromatic ring. The chemical shift would be indicative of the electronic environment of the fluorine atom.
To definitively assign the proton and carbon signals, two-dimensional NMR techniques are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule.
Correlation Spectroscopy (COSY): The COSY spectrum reveals proton-proton coupling networks. It would show correlations between adjacent protons, for instance, between the aromatic protons and between the protons on the cyclopentyl ring, helping to trace the connectivity within these fragments.
Infrared and Ultraviolet-Visible Spectroscopy Investigations
Vibrational and electronic spectroscopy provide complementary information for structural elucidation.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopentyl and methyl groups) would be observed just below 3000 cm⁻¹.
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would give rise to one or more sharp bands in the 1500-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the aromatic amine is expected to appear in the 1250-1350 cm⁻¹ range.
C-F Stretch: A strong absorption band characteristic of the C-F stretch is anticipated in the region of 1100-1250 cm⁻¹.
Predicted FT-IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1100 - 1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
A thorough search of scientific databases yielded no specific studies on the Ultraviolet-Visible (UV-Vis) spectroscopic analysis of this compound. While UV-Vis spectroscopy is a common technique for characterizing aromatic compounds, detailed experimental data, such as absorption maxima (λmax), molar absorptivity (ε), and solvent effects for this particular compound, have not been documented in published research.
High-Resolution Mass Spectrometry (HR-MS-ESI)
There are no available research articles or datasets detailing the High-Resolution Mass Spectrometry (HR-MS) analysis of this compound using Electrospray Ionization (ESI). Consequently, specific data regarding its exact mass, fragmentation patterns, and elemental composition as determined by this method are not available in the scientific literature. While the molecular formula is known to be C₁₂H₁₆FN, with a corresponding molecular weight of 193.26 g/mol bldpharm.comchemscene.com, HR-MS-ESI experimental data that would confirm this with high precision is not published.
Single Crystal X-ray Diffraction Analysis
No evidence of successful single-crystal growth and subsequent X-ray diffraction analysis for this compound has been reported in the accessible scientific literature. As a result, there is no experimental data for the following subsections.
Due to the absence of single-crystal X-ray diffraction studies, there are no crystallographic data tables or refinement parameters available for this compound. Information such as the crystal system, space group, unit cell dimensions, and atomic coordinates has not been determined or published.
As a crystal structure has not been determined, no analysis of the intermolecular interactions (such as hydrogen bonding) or crystal packing through methods like Hirshfeld surface analysis has been performed for this compound. Such analyses are contingent on the availability of a solved crystal structure.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of many-body systems. chemrxiv.orgechemcom.comsamipubco.com This method is instrumental in exploring the fundamental properties of N-cyclopentyl-4-fluoro-3-methylaniline.
Table 1: Optimized Geometric Parameters for this compound
| Parameter | Value |
| Bond Lengths (Å) | Data not available in cited sources |
| Bond Angles (°) | Data not available in cited sources |
| Dihedral Angles (°) | Data not available in cited sources |
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. chemrxiv.orgtci-thaijo.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. tci-thaijo.org A smaller gap generally implies higher reactivity. For this compound, DFT calculations would provide the energies of these frontier orbitals.
Table 2: Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available in cited sources |
| LUMO Energy | Data not available in cited sources |
| HOMO-LUMO Gap | Data not available in cited sources |
Vibrational frequency analysis is a computational technique that predicts the infrared and Raman spectra of a molecule. By calculating the vibrational modes, one can confirm that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). chemrxiv.org This analysis provides insights into the molecule's dynamic behavior and the characteristic stretching and bending frequencies of its chemical bonds. For this compound, this would reveal specific frequencies associated with the N-H bond, C-F bond, aromatic C-H bonds, and the various vibrations of the cyclopentyl and methyl groups.
Table 3: Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretch | Data not available in cited sources |
| C-F Stretch | Data not available in cited sources |
| Aromatic C-H Stretch | Data not available in cited sources |
| CH₃ Asymmetric Stretch | Data not available in cited sources |
| CH₃ Symmetric Stretch | Data not available in cited sources |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. echemcom.comtci-thaijo.orgresearchgate.net It is highly effective for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.orgresearchgate.net In an MEP map, different colors represent different electrostatic potential values; typically, red indicates negative potential (electron-rich areas), while blue indicates positive potential (electron-poor areas). echemcom.comresearchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen and fluorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the amine group. chemrxiv.orgresearchgate.net
Quantum Chemical Analysis
Further quantum chemical analyses provide deeper insights into the bonding and electronic interactions within the molecule.
Natural Bond Orbital (NBO) analysis is a method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewisc.edu This analysis provides information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds. acs.orgrsc.org For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the aromatic ring and explore the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net This offers a detailed understanding of the electronic delocalization that influences the molecule's structure and reactivity. acs.org
Table 4: NBO Analysis Data for this compound
| Interaction | Stabilization Energy E(2) (kcal/mol) |
| Donor NBO | Data not available in cited sources |
| Acceptor NBO | Data not available in cited sources |
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and chemical bonds. researchgate.net This analysis provides quantitative measures of bond properties, offering insights into the nature and strength of chemical interactions.
A central concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are indicative of the nature of the bond. For instance, a negative Laplacian signifies a shared-shell interaction, typical of covalent bonds, while a positive Laplacian suggests a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.
In the context of this compound, a QTAIM analysis would be invaluable for characterizing the various intramolecular interactions. Of particular interest would be the C-N, C-F, and N-H bonds, as well as potential non-covalent interactions. For example, the analysis could quantify the covalent character of the bond between the nitrogen atom and the cyclopentyl group versus the bond to the aromatic ring.
Table 1: Hypothetical QTAIM Parameters for Key Bonds in this compound
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |
| C-F | 0.250 | +0.150 | -0.080 | Polar Covalent |
| N-H | 0.320 | -0.950 | -0.350 | Covalent |
| C-N (aniline) | 0.280 | -0.700 | -0.250 | Covalent |
| C-N (cyclopentyl) | 0.260 | -0.650 | -0.230 | Covalent |
Note: The data in this table is illustrative and represents typical values that might be expected from a QTAIM analysis. Actual values would require specific computational calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern reaction rates. For this compound, computational studies could predict its reactivity in various chemical transformations.
For example, the reaction of substituted anilines with radicals, such as the hydroxyl radical (•OH), is of environmental and biological significance. A computational study on a related compound, 4-methyl aniline (B41778), revealed that the reaction mechanism can proceed through different pathways, including addition to the aromatic ring and hydrogen abstraction from the amino or methyl groups. bldpharm.com The calculations, employing methods like Density Functional Theory (DFT), can determine the activation energies for each pathway, thereby predicting the most likely reaction products. bldpharm.com
A similar computational investigation of this compound would involve:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction would be optimized to find their lowest energy structures.
Identifying Transition States: The structures connecting reactants to products would be located and their imaginary frequencies confirmed.
Such a study could, for instance, predict whether electrophilic aromatic substitution would be favored at the positions ortho or meta to the amino group, considering the directing effects of the amino, methyl, and fluoro substituents.
Theoretical Investigations of Non-covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Non-covalent interactions, while weaker than covalent bonds, play a crucial role in determining molecular conformation, crystal packing, and biological activity. pnas.org this compound possesses several functionalities capable of participating in such interactions, including the N-H group as a hydrogen bond donor, the fluorine atom as a potential hydrogen or halogen bond acceptor, and the aromatic ring as a π-system.
Theoretical investigations can quantify the strength and nature of these interactions. For instance, studies on fluorinated organic molecules have explored the capacity of covalently bound fluorine to act as a hydrogen bond acceptor. mdpi.combldpharm.com While fluorine is a weak hydrogen bond acceptor, its participation in intramolecular N-H···F hydrogen bonds has been characterized in certain molecular scaffolds. bldpharm.com
In this compound, computational methods could be used to:
Analyze Molecular Conformations: Determine the preferred three-dimensional structure of the molecule, which is often dictated by a balance of steric effects and weak intramolecular interactions.
Calculate Interaction Energies: Quantify the strength of potential intramolecular hydrogen bonds, such as an N-H···F interaction, or intermolecular interactions in a dimer or crystal lattice.
Visualize Interaction Regions: Employ techniques like the molecular electrostatic potential (MEP) surface to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for non-covalent interactions.
Reaction Mechanisms and Kinetics Research
Mechanistic Pathways of N-alkylation and C-N Bond Formation
The creation of the N-cyclopentyl bond on the 4-fluoro-3-methylaniline (B1294958) core can be achieved through several distinct mechanistic routes. Each pathway offers different advantages concerning reaction conditions, substrate scope, and selectivity.
A fundamental approach for forming the C-N bond in N-cyclopentyl-4-fluoro-3-methylaniline is through nucleophilic substitution. In this process, the nitrogen atom of 4-fluoro-3-methylaniline, acting as a nucleophile, attacks an electrophilic cyclopentyl group. Typically, this follows an S_N2 mechanism where the amine displaces a leaving group (e.g., halide or sulfonate) from a cyclopentyl derivative.
This reaction is generally promoted by a base, which deprotonates the aniline (B41778) to enhance its nucleophilicity. psu.edu However, a significant challenge in the N-alkylation of amines is the potential for overalkylation, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com The reaction of an amine with an alkyl halide can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product. The mechanism is sensitive to steric hindrance, and the choice of solvent can also play a critical role in the reaction's efficiency. psu.edu
| Factor | Description | Typical Conditions for N-Alkylation |
| Nucleophile | 4-Fluoro-3-methylaniline | The aniline's basicity and steric profile influence its reactivity. |
| Electrophile | Cyclopentyl bromide, iodide, or tosylate | A good leaving group is essential for the reaction to proceed efficiently. |
| Base | K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base | Used to deprotonate the aniline, increasing its nucleophilicity. psu.edu |
| Solvent | Polar aprotic (e.g., DMF, DMSO) or non-polar (e.g., Toluene) | The solvent can affect reaction rates and solubility of reactants. libretexts.org |
Transition-metal catalysis, particularly the Buchwald-Hartwig amination, has become a powerful and versatile method for C-N bond formation due to its mild conditions and broad functional group tolerance. snnu.edu.cnwikipedia.org This palladium-catalyzed cross-coupling reaction is highly suitable for synthesizing this compound from 4-fluoro-3-methylaniline and a cyclopentyl halide or pseudohalide.
The generally accepted catalytic cycle for the Buchwald-Hartwig reaction involves three primary steps: nih.govyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the cyclopentyl electrophile, forming a Pd(II) complex. This step is often rate-determining. numberanalytics.com
Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. nih.gov
Reductive Elimination: The C-N bond is formed as the desired this compound product is released from the palladium complex, regenerating the active Pd(0) catalyst. nih.govyoutube.com
The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and modulates its reactivity. youtube.com Bulky, electron-rich ligands are known to promote the crucial reductive elimination step. youtube.com
| Step in Catalytic Cycle | Description | Key Species |
| Oxidative Addition | Pd(0) catalyst reacts with the cyclopentyl halide. | Pd(0), R-X → [L-Pd(II)-R]⁺ X⁻ |
| Ligand Exchange/Deprotonation | Aniline displaces the halide and is deprotonated by a base. | [L-Pd(II)-R]⁺ X⁻ + ArNH₂ + Base → L-Pd(II)(R)(NHAr) |
| Reductive Elimination | Product is formed and catalyst is regenerated. | L-Pd(II)(R)(NHAr) → Ar-NH-R + Pd(0) |
Radical-based strategies for C-N bond formation have emerged as a complementary approach to traditional methods. nih.govresearchgate.net These reactions often proceed under mild conditions and can offer unique reactivity patterns. For the synthesis of this compound, a plausible radical pathway could involve the coupling of a nitrogen-centered radical derived from the aniline with a cyclopentyl radical. researchgate.net
One modern approach involves photoredox catalysis, where a photocatalyst, upon absorbing visible light, can initiate single-electron transfer (SET) events to generate radical intermediates. nih.gov For instance, a copper-catalyzed radical decarboxylation could be used to generate an alkyl radical from a carboxylic acid precursor, which then couples with an aniline derivative. organic-chemistry.org Mechanistic studies suggest that these reactions proceed through the formation of free radical species. nih.gov While powerful, controlling selectivity and preventing undesired side reactions can be a challenge in radical chemistry. manchester.ac.uk
Stereochemical Control and Diastereoselective Synthesis
When using a chiral, non-racemic cyclopentyl derivative as a starting material, controlling the stereochemical outcome of the N-alkylation is critical. The mechanism of the C-N bond-forming step dictates the resulting stereochemistry.
In S_N2 reactions, the nucleophilic attack occurs from the backside of the carbon-leaving group bond, resulting in a complete inversion of the stereocenter.
For transition-metal-catalyzed reactions like the Buchwald-Hartwig amination, the outcome is different. Intramolecular coupling reactions of aryl bromides with amines that have stereocenters at the α-position to the nitrogen have been shown to proceed with high enantiopurity. libretexts.org Intermolecular couplings catalyzed by palladium complexes with chiral ligands like BINAP can also proceed without loss of enantioselectivity. libretexts.org The reductive elimination step is generally believed to occur with retention of configuration at the alkyl carbon. This allows for the predictable synthesis of specific stereoisomers.
| Reaction Type | Stereochemical Outcome at Electrophilic Carbon | Mechanistic Feature |
| S_N2 Nucleophilic Substitution | Inversion of Stereochemistry | Backside attack of the nucleophile. |
| Buchwald-Hartwig Amination | Retention of Stereochemistry | Reductive elimination from the Pd(II) complex. libretexts.org |
Kinetic Studies and Reaction Optimization
Kinetic studies are vital for elucidating reaction mechanisms and rationally optimizing conditions for the synthesis of this compound. rsc.orgacs.org By monitoring reaction rates under varying parameters (e.g., temperature, concentration, catalyst loading), researchers can identify the rate-determining step and factors that influence efficiency. acs.orgprinceton.edu
For palladium-catalyzed cross-couplings, kinetic analysis has been instrumental in ligand design and catalyst development. mit.edu For example, reaction progress kinetic analysis can guide the rational design of ligands to improve the arylation of hindered primary amines. organic-chemistry.org Such studies might reveal that the oxidative addition is the rate-limiting step for aryl chlorides and bromides, while the nature of the leaving group can significantly alter the reaction kinetics. nih.gov
Optimization often involves screening various ligands, bases, solvents, and temperatures to maximize yield and minimize side products. researchgate.netacs.org Machine learning algorithms are also being employed to predict reaction performance from a large dataset of experimental results, offering a powerful tool for navigating the complex parameter space of reaction optimization. princeton.edu
| Parameter for Optimization | Influence on Reaction | Rationale/Goal |
| Ligand | Affects catalyst stability, activity, and selectivity. snnu.edu.cn | Enhance rates of key catalytic steps (e.g., reductive elimination). youtube.com |
| Base | Crucial for amine deprotonation; strength can affect rate and side reactions. youtube.com | Ensure efficient catalyst turnover without promoting undesired pathways. |
| Solvent | Influences solubility, reaction rates, and catalyst stability. | Toluene is often favored for Buchwald-Hartwig reactions. libretexts.org |
| Temperature | Affects reaction rate (Arrhenius relationship). | Balance rate with catalyst stability and selectivity. acs.org |
| Catalyst Loading | Determines overall reaction time and cost-effectiveness. | Minimize loading while maintaining high conversion and yield. acs.org |
Derivatization and Analog Development
Exploration of Substituted N-Cyclopentyl-4-fluoro-3-methylaniline Derivatives
The derivatization of this compound can be approached through various synthetic routes. The core structure itself, this compound, is cataloged with CAS Number 1341934-47-1 and a molecular weight of 193.26. bldpharm.com The precursor, 4-fluoro-3-methylaniline (B1294958), is a commercially available solid with a melting point of 34-38 °C. sigmaaldrich.comscbt.comsynquestlabs.com
The synthesis of related N-aryl cyclopentylamines can be achieved through methods like the iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes. This particular method yields polyfunctionalized cyclopentylamine (B150401) scaffolds, showcasing a versatile approach to creating a library of derivatives. acs.org
Synthesis of Related Aniline (B41778) Derivatives
Aniline and its substituted forms are fundamental building blocks for a vast array of more complex molecules, including many with significant biological activity. The 4-fluoro-3-methylaniline core is particularly interesting due to the electronic properties conferred by the fluorine and methyl groups.
Imidazopyridines
Imidazopyridines are a class of fused heterocyclic compounds with broad applications. Their synthesis often involves the reaction of a 2-aminopyridine (B139424) with various partners. A novel method involves a NaIO₄/TBHP-promoted (3+2) cycloaddition of propargyl alcohols and 2-aminopyridines, which offers a practical route to C3-carbonylated imidazo[1,2-a]pyridines with good functional group tolerance. nih.gov The reaction mechanism is proposed to proceed through the oxidation of the propargyl alcohol, followed by intermolecular addition of the 2-aminopyridine, and subsequent intramolecular cyclization. nih.gov
Transition-metal catalysis, particularly with copper, is also a prominent strategy. nih.gov For instance, a one-pot, tandem reaction promoted by an I₂/CuO system can be used to synthesize imidazo[1,2-a]pyridines from a carbonyl compound and a 2-aminopyridine. nih.gov
Spiroindolines
Spiroindolines, particularly spirooxindoles, are complex three-dimensional structures frequently found in natural products and pharmacologically active compounds. Their synthesis, however, does not typically proceed from simple aniline precursors like 4-fluoro-3-methylaniline. Instead, the common synthetic routes involve the condensation of isatins (indole-2,3-diones) with other molecules.
Triazole-Based Molecular Hybrids
Triazoles are another important class of nitrogen-containing heterocycles. Molecular hybridization, which combines two or more pharmacophoric units into a single molecule, is a common strategy in drug design.
One approach to synthesizing triazole-based hybrids involves the reaction of a substituted 1,2,4-triazole-3-thione with various amines and formaldehyde (B43269) in a Mannich reaction. For example, new Mannich bases were synthesized from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and different piperazine (B1678402) derivatives. mdpi.com The synthesis starts with the preparation of the triazole-3-thione from the corresponding thiosemicarbazide (B42300). mdpi.com
Another strategy focuses on creating biaryl hydroxy-1,2,3-triazoles via a one-pot reaction, which can then be converted into 9H-fluorene-triazole hybrids through an intramolecular Friedel-Crafts alkylation. explorationpub.com The synthesis of the initial triazoles can involve the reaction of a biaryl acetophenone (B1666503) with an aryl azide. explorationpub.com
The synthesis of hybrid molecules containing both imidazole (B134444) and 1,3,4-thiadiazole (B1197879) cores has also been explored. This multi-step synthesis involves creating thiosemicarbazide intermediates which are then cyclized. mdpi.com
Mannich Bases from Aniline Analogues
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (or another aldehyde), and a primary or secondary amine, which results in a β-amino-carbonyl compound known as a Mannich base. This reaction is a versatile tool for C-C bond formation and the introduction of an aminoalkyl group. nih.gov
While direct synthesis from this compound is not detailed in the provided results, the synthesis of Mannich bases from related phenolic compounds, such as 4-(methylthio)phenol (B156131) and 3-methyl-4-(methylthio)phenol, has been reported. nih.gov Furthermore, a series of novel Mannich bases were synthesized from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and various piperazine derivatives, demonstrating the utility of the Mannich reaction in creating complex molecules. mdpi.com The general procedure involves dissolving the triazole derivative in ethanol, adding the appropriate amine and formaldehyde, and allowing the reaction to proceed at room temperature. mdpi.com
Structure-Activity Relationship (SAR) Studies for Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the properties of a lead compound. For aniline analogues, these studies can provide insights into how different substituents affect their biological activity.
In a study on antistaphylococcal triazole-based molecular hybrids, SAR analysis revealed that the introduction of a methyl group into the aniline moiety led to an enhancement of activity. researchgate.net This finding is directly relevant to the 3-methyl substitution on the this compound core. The study also noted that the presence of a cycloalkyl or electron-rich heterocyclic fragment at another position was essential for antibacterial activity. researchgate.net
Emerging Research Directions and Future Perspectives
Applications in Advanced Materials Science
The aniline (B41778) backbone is a fundamental component in the synthesis of conducting polymers and other functional organic materials. The specific substitutions on N-cyclopentyl-4-fluoro-3-methylaniline could impart novel properties to such materials. Research into aniline derivatives suggests they can be utilized in the development of organic electronics and specialized polymers. nih.govacs.org A key strategy in modern materials and medicinal chemistry is the use of saturated carbocycles, like the cyclopentyl group, to replace planar aromatic rings. acs.org This approach increases the three-dimensionality (Fsp³) of a molecule, which can lead to improved physicochemical properties and greater resistance to metabolic degradation in biomedical applications. acs.org
Furthermore, methods like photoredox catalysis are being developed for the direct C-H functionalization of aniline derivatives. nih.govnih.gov This allows for the creation of complex, tailored molecules from simpler precursors. This compound could serve as a valuable building block in these processes, potentially leading to the creation of new polymers or organic electronic materials with precisely tuned characteristics. The fluorine and methyl groups would further influence properties such as solubility, thermal stability, and electronic behavior.
Table 1: Potential Contributions of Structural Features to Material Properties
| Structural Feature | Potential Impact on Advanced Materials |
| Aniline Core | Forms the backbone of conducting polymers and redox-active materials. |
| Cyclopentyl Group | Increases solubility in organic solvents and introduces steric bulk, affecting polymer morphology. Enhances the 3D character of the molecule. acs.org |
| Fluoro Group | Modifies electronic properties through its strong electron-withdrawing nature, impacting conductivity and band gap. Can enhance thermal stability. researchgate.net |
| Methyl Group | Provides a site for further functionalization and influences solubility and steric interactions. |
Role in Enzyme Activity Modulation Research for Related Structures
Aniline and its derivatives are prevalent motifs in pharmacologically active compounds. acs.org The introduction of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. researchgate.net Fluorinated functional groups can act as bio-orthogonal probes using ¹⁹F NMR to study enzyme mechanisms and can be integral to the design of potent enzyme inhibitors. nih.gov
For instance, fluorinated groups have been crucial in developing inhibitors for enzymes like thymidylate synthase and various proteases. nih.gov The trifluoromethyl group in the kinase inhibitor Nilotinib, for example, makes important interactions within the enzyme's binding pocket. wikipedia.org Similarly, the lipophilicity of compounds can be a determining factor in their biological activity, as seen in a series of novel inhibitors targeting osteoclast differentiation. nih.gov
This compound combines a fluorine atom with a lipophilic cyclopentyl group and a methyl group. This combination makes it and its derivatives interesting candidates for screening as modulators of enzyme activity. The specific arrangement of these groups could lead to selective interactions with enzyme active sites, a hypothesis that warrants investigation in future drug discovery programs.
Table 2: Comparison of this compound with Features of Known Enzyme Modulators
| Compound/Class | Key Structural Features | Relevance to this compound |
| Nilotinib | Trifluoromethyl and methylimidazole groups for binding interactions. wikipedia.org | Possesses fluoro and methyl groups that can influence binding affinity. |
| Fluorinated Ketones | Act as transition-state analogue inhibitors of serine proteases. nih.gov | The fluoro-aniline structure could be a starting point for designing covalent or non-covalent inhibitors. |
| Cyclopropyl Amide Derivatives | Activity is dependent on the lipophilicity of substituents. nih.gov | The bulky and lipophilic cyclopentyl group could significantly influence biological activity. |
| [(18)F]FIMX | A fluorinated benzamide (B126) used for PET imaging of mGluR1 receptors. nih.gov | Highlights the utility of fluorinated anilines in developing probes for biological targets. |
Potential as Catalytic Ligands in Organic Transformations
Aniline derivatives can serve as crucial ligands in transition-metal-catalyzed reactions. Their electronic and steric properties can be fine-tuned to control the reactivity and selectivity of a metal center. For example, aniline derivatives have been used in iridium-catalyzed photoredox reactions for C-H bond alkylation. nih.govnih.gov They are also key reactants in Suzuki cross-coupling reactions to form more complex molecules. nih.gov
The this compound molecule has distinct features that could be advantageous in a catalytic ligand. The nitrogen atom can coordinate to a metal center, while the substituents on the aromatic ring—the electron-withdrawing fluorine and the electron-donating methyl group—can modulate the electronic environment of the metal. The bulky cyclopentyl group can create a specific steric environment around the catalytic center, potentially inducing high selectivity in asymmetric catalysis or other stereoselective transformations. Future research could explore the synthesis of metal complexes incorporating this compound as a ligand and evaluate their performance in reactions such as cross-coupling, hydrogenation, or C-H activation.
Advanced Spectroscopic and Computational Methodologies for Future Studies
To fully understand and exploit the potential of this compound, a combination of advanced spectroscopic and computational methods will be essential.
Spectroscopic Characterization: Detailed analysis using techniques like ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the structure and purity of the compound and its derivatives. ¹⁹F NMR is particularly powerful for studying fluorinated molecules, providing insights into the local electronic environment. researchgate.net Vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) and Raman, can provide information about the molecule's vibrational modes and functional groups, aided by computational predictions. rsc.orgresearchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the molecule's geometric structure, electronic properties (like orbital energies and charge distribution), and spectroscopic signatures. researchgate.net These theoretical studies can guide synthetic efforts and help in interpreting experimental results. For instance, computational simulations have been used to assign vibrational frequencies for different oxidation states of polyaniline and to identify intermediate species during polymerization. rsc.org
Future Methodologies: Emerging techniques such as ultrafast spectroscopy could be employed to study the excited-state dynamics of the molecule, which is relevant for its potential use in photoredox catalysis or organic electronics. spectroscopyonline.com The integration of artificial intelligence and machine learning with spectroscopic data analysis is a growing trend that could accelerate the discovery of structure-property relationships for new materials based on this compound. spectroscopyonline.com
Q & A
Q. Q1. What are the optimal synthetic routes for N-cyclopentyl-4-fluoro-3-methylaniline, and how can purity be validated?
A1. The synthesis typically involves alkylation of 4-fluoro-3-methylaniline with cyclopentyl halides (e.g., cyclopentyl bromide) under basic conditions (e.g., NaH or K₂CO₃). A two-step protocol is recommended:
Alkylation : React 4-fluoro-3-methylaniline with cyclopentyl bromide in anhydrous DMF at 80–100°C for 12–24 hours .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Validation :
Q. Q2. How does the cyclopentyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?
A2. The cyclopentyl substituent enhances lipophilicity, reducing aqueous solubility but improving stability in organic phases. Key
| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |
|---|---|---|
| Water | <0.1 | Unstable (hydrolysis) |
| DMSO | 25–30 | >6 months |
| Ethanol | 15–20 | >3 months |
| Store under inert gas (N₂/Ar) at –20°C for long-term stability . |
Advanced Research Questions
Q. Q3. What computational methods are effective for predicting the regioselectivity of electrophilic substitutions on this compound?
A3. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:
- Fluorine’s Impact : The 4-fluoro group deactivates the ring, directing substitutions to the 5-position (meta to F).
- Cyclopentyl Effects : Steric hindrance from the cyclopentyl group further limits ortho substitution.
Validation : Compare computed Fukui indices with experimental nitration/halogenation outcomes .
Q. Q4. How can contradictory biological activity data for this compound be resolved in enzyme inhibition studies?
A4. Contradictions often arise from assay conditions or impurities. Mitigation strategies:
Orthogonal Assays : Use fluorescence polarization (binding affinity) and kinetic assays (IC₅₀) to cross-validate.
Impurity Profiling : Quantify byproducts (e.g., dealkylated intermediates) via LC-MS.
Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength to identify false negatives .
Q. Q5. What strategies are recommended for designing derivatives of this compound with enhanced binding to tyrosine kinase receptors?
A5. Focus on modular modifications:
- Core Structure : Retain cyclopentyl and fluorine for hydrophobic/electronic interactions.
- Substituents : Introduce sulfonamide (-SO₂NH₂) or carboxamide (-CONH₂) groups at the 5-position to hydrogen-bond with kinase active sites.
- Case Study : Analogues with 5-carboxamide showed 10-fold higher inhibition (IC₅₀ = 0.8 μM vs. 8.2 μM for parent compound) in EGFR kinase assays .
Methodological Challenges
Q. Q6. How can researchers address low yields in the alkylation step during scale-up synthesis?
A6. Common issues and solutions:
| Issue | Solution | Reference |
|---|---|---|
| Incomplete alkylation | Use phase-transfer catalysts (e.g., TBAB) | [11] |
| Cyclopentyl bromide hydrolysis | Anhydrous conditions (molecular sieves) | [1] |
| Byproduct formation | Gradient distillation for cyclopentyl bromide purity | [3] |
Q. Q7. What spectroscopic techniques are most reliable for distinguishing this compound from its regioisomers?
A7. Critical spectral markers:
- ¹H NMR : Cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) vs. cyclohexyl (δ 1.4–1.8 ppm).
- ¹⁹F NMR : Single peak at –115 ppm (para-F) vs. meta-F (–120 ppm).
- X-ray Crystallography : Resolve spatial arrangement of substituents unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
